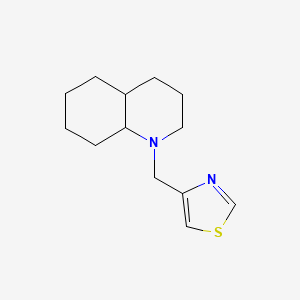
3-(2-Fluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one, commonly known as 4F-POP, is a novel designer drug that belongs to the class of synthetic cathinones. It is a potent psychoactive substance that has gained popularity among drug users due to its euphoric and stimulating effects. However, its chemical structure and pharmacological properties have also attracted the attention of researchers who are interested in understanding its potential applications in various fields.
作用機序
The exact mechanism of action of 4F-POP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which is responsible for its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-POP are similar to those of other synthetic cathinones. It can cause a range of effects such as euphoria, increased energy, alertness, and sociability. However, it can also cause adverse effects such as anxiety, paranoia, hallucinations, and agitation.
実験室実験の利点と制限
One advantage of using 4F-POP in lab experiments is its ability to selectively target the brain's reward system. This makes it a useful tool for studying addiction and drug abuse. However, its psychoactive effects can also be a limitation as it can interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4F-POP. One area of interest is its potential as a therapeutic agent for treating addiction and other psychiatric disorders. Another area is its use as a tool for studying the mechanisms underlying addiction and drug abuse. Further research is needed to fully understand the potential applications of 4F-POP and its effects on the brain and behavior.
Conclusion:
In conclusion, 4F-POP is a novel designer drug that has gained popularity among drug users due to its psychoactive effects. However, its chemical structure and pharmacological properties have also attracted the attention of researchers who are interested in understanding its potential applications in various fields. Further research is needed to fully understand the potential applications of 4F-POP and its effects on the brain and behavior.
合成法
The synthesis of 4F-POP involves the reaction of 2-fluoroacetophenone with 4-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an alkylating agent to form the final compound. The synthesis of 4F-POP is relatively simple and can be carried out using standard laboratory equipment and reagents.
科学的研究の応用
4F-POP has been the subject of several scientific studies that have investigated its potential applications in various fields. One of the main areas of research has been its use as a tool for studying the brain's reward system. Studies have shown that 4F-POP can increase the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This makes it a useful tool for studying the mechanisms underlying addiction and drug abuse.
特性
IUPAC Name |
3-(2-fluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-12-8-10-17(11-9-12)15(18)7-6-13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKZPKHQYJDOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)





![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)

![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)

